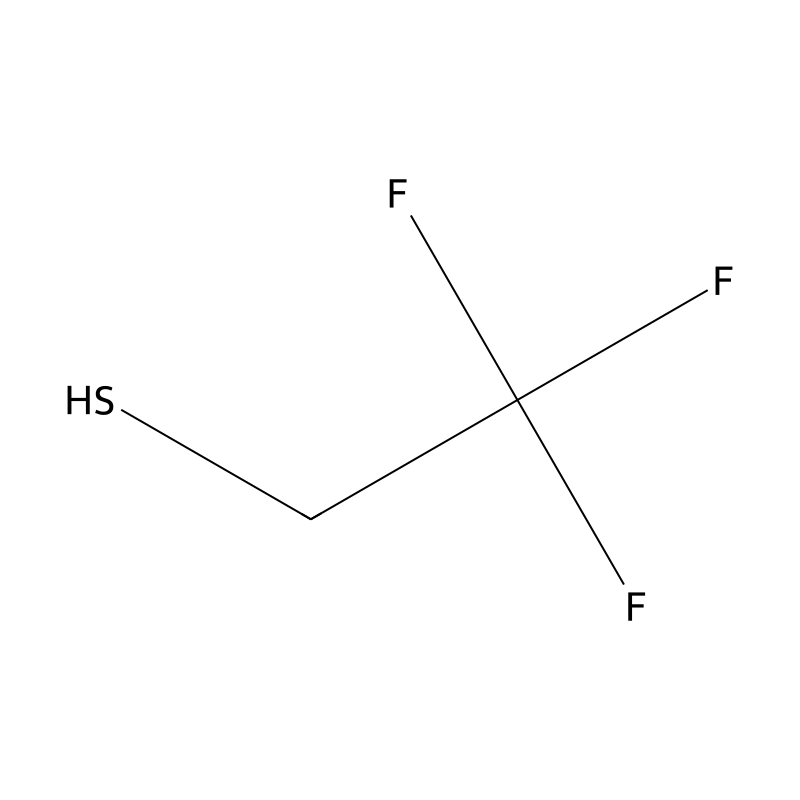

2,2,2-Trifluoroethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Chemical Properties:

Applications in Scientific Research

,2,2-Trifluoroethanethiol has several applications in scientific research, primarily due to its unique properties:

- Analytical Reagent: Due to its strong acidity, 2,2,2-Trifluoroethanethiol can be used as a proton donor in various reactions. For example, it has been used to study the intrinsic acidity and basicity of molecules [].

- Chemical Intermediate: The thiol group (-SH) in 2,2,2-Trifluoroethanethiol makes it a reactive functional group, allowing it to participate in various chemical reactions. It can be used as a starting material for the synthesis of other fluorinated organic molecules [].

- Study of Material Surfaces: 2,2,2-Trifluoroethanethiol can be used to investigate the adsorption properties of different materials. The interaction of the thiol group with the surface can provide valuable information about the surface chemistry.

2,2,2-Trifluoroethanethiol is an organofluorine compound with the chemical formula . It is characterized by the presence of three fluorine atoms attached to the carbon adjacent to a thiol group. This compound is notable for its unique properties derived from the trifluoromethyl group, which significantly influences its reactivity and biological interactions. The compound is often utilized in various chemical syntheses and has garnered attention for its potential applications in medicinal chemistry due to its distinctive characteristics.

Currently, there is no scientific literature readily available on the specific mechanism of action of 2,2,2-Trifluoroethanethiol in biological systems.

2,2,2-Trifluoroethanethiol is likely to possess similar hazards as other thiol compounds. Here are some potential safety concerns:

- Toxicity: Thiols can be irritating to the skin, eyes, and respiratory system. Specific data on the toxicity of 2,2,2-Trifluoroethanethiol is lacking, but caution is advised when handling it.

- Flammability: Information on flammability is limited, but the presence of a carbon-hydrogen chain suggests some flammability.

- Reactivity: The thiol group can react with various oxidizing agents, potentially leading to exothermic reactions [].

The reactivity of 2,2,2-trifluoroethanethiol is influenced by the electronegative fluorine atoms, which enhance its acidity compared to non-fluorinated thiols. Key reactions include:

- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or other electrophiles .

- Oxidation: 2,2,2-Trifluoroethanethiol can be oxidized to form disulfides or sulfoxides under appropriate conditions .

- Reactivity with Metal Surfaces: Studies have shown that this compound reacts with metal surfaces, such as molybdenum, affecting its surface properties and reactivity .

Several methods exist for synthesizing 2,2,2-trifluoroethanethiol:

- Halide Reaction: A common synthesis route involves reacting trifluoroethyl halides with sodium hydrosulfide. The general reaction can be represented as:where represents a halogen atom .

- Copper-Catalyzed Reactions: Another method involves copper-catalyzed reactions that facilitate the formation of aryl sulfides from trifluoroethyl thiols .

2,2,2-Trifluoroethanethiol has several applications across various fields:

- Medicinal Chemistry: Its unique properties make it a candidate for drug development, particularly in creating fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability .

- Organic Synthesis: It serves as a building block in organic synthesis, particularly in the formation of more complex fluorinated compounds and materials .

- Surface Modification: Due to its reactivity with metal surfaces, it can be used in surface modification processes in materials science .

Interaction studies of 2,2,2-trifluoroethanethiol with various substrates reveal insights into its chemical behavior. For instance:

- Metal Interactions: The compound has been shown to interact with metal surfaces like molybdenum, influencing catalytic properties and surface chemistry .

- Biological Interactions: Preliminary studies suggest that fluorination enhances the interaction of thiols with biological macromolecules, potentially leading to novel therapeutic agents .

Several compounds share structural similarities with 2,2,2-trifluoroethanethiol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanethiol | Non-fluorinated analog; less acidic than trifluoroethylthiol. | |

| 1,1,1-Trifluoroethanol | Alcohol functional group; used in different chemical contexts. | |

| Trifluoromethylsulfanylbenzene | Contains a benzene ring; used in aromatic substitution reactions. |

Uniqueness of 2,2,2-Trifluoroethanethiol

What makes 2,2,2-trifluoroethanethiol unique among these compounds is its combination of a thiol functional group with a trifluoromethyl moiety. This combination results in enhanced acidity and reactivity that can be exploited in both synthetic and biological applications. Its ability to form stable interactions due to fluorination provides it advantages over non-fluorinated counterparts in various chemical processes.

Primary Synthesis Routes

The synthesis of 2,2,2-trifluoroethanethiol primarily relies on nucleophilic substitution reactions involving fluorinated precursors. The most established and efficient route involves the reaction of 2,2,2-trifluoroethyl halides or tosylates with alkali metal hydrosulfides. The general reaction can be represented as:

CF₃CH₂X + MSH → CF₃CH₂SH + MX

Where X represents a leaving group (typically a halide such as Cl or Br, or tosylate) and M represents an alkali metal (commonly Na or K).

The most widely implemented industrial method utilizes the reaction between 2,2,2-trifluoroethyl chloride (CF₃CH₂Cl) and sodium hydrosulfide (NaSH):

CF₃CH₂Cl + NaSH → CF₃CH₂SH + NaCl

This reaction typically requires a molar excess of NaSH to ensure complete conversion and maximize yield. For optimal results, the reaction is conducted in polar organic solvents at temperatures ranging from 70°C to 110°C for 1-5 hours.

A significant challenge in this synthesis is the formation of by-products, particularly bis-sulfide (CF₃CH₂)₂S, which occurs when the target product CF₃CH₂SH further reacts with NaSH according to the following equation:

CF₃CH₂SH + NaSH → CF₃CH₂S⁻Na⁺ + H₂S

CF₃CH₂S⁻Na⁺ + CF₃CH₂Cl → (CF₃CH₂)₂S + NaCl

Another common by-product is bis-disulfide, (CF₃CH₂)₂S₂. These by-products can be recovered and converted back to CF₃CH₂SH through hydrogenation reactions, thereby improving the overall process efficiency.

Catalytic Approaches

Several catalytic strategies have been developed to enhance the efficiency of 2,2,2-trifluoroethanethiol synthesis:

Phase Transfer Catalysis: Phase transfer catalysts significantly improve the reaction between CF₃CH₂X and MSH by facilitating the transfer of hydrosulfide anions across phase boundaries. Common catalysts include:

- Tetrabutylammonium bromide

- Methyltrioctylammonium chloride

These catalysts enhance reaction rates and yields by improving contact between the reactants in heterogeneous reaction systems.

Hydrogenation Catalysis: For the conversion of by-products back to CF₃CH₂SH, several hydrogenation catalytic systems are employed:

- Zn/HCl system: By-products are refluxed with an aqueous combination of zinc and hydrochloric acid, followed by distillation to recover CF₃CH₂SH

- Catalytic hydrogenation methods: These methods offer more controlled and selective reduction of the sulfur-sulfur bonds in the by-products

Table 1 summarizes the catalytic approaches in 2,2,2-trifluoroethanethiol synthesis:

Fluorination and Functionalization Techniques

While direct fluorination is not typically employed in the synthesis of 2,2,2-trifluoroethanethiol, several related processes provide valuable insights into fluorination chemistry relevant to this compound:

Surface Chemistry and Reactivity: Studies on the reactions of 2,2,2-trifluoroethanethiol on metal surfaces (e.g., Mo(110)) have revealed important aspects of its reactivity. Research using temperature-programmed reaction, Auger electron, and infrared spectroscopies has shown that CF₃CH₂SH undergoes several transformations on metal surfaces:

- C-S bond hydrogenolysis, yielding trifluoroethane

- Defluorination, yielding difluoroethylene

- Radical formation and evolution (trifluoroethyl radical at 265 K)

These studies demonstrate that the strong C-F bonds in CF₃CH₂SH affect the reactivity patterns compared to non-fluorinated thiols, with defluorination occurring over a wider temperature range (200-520 K).

Trifluoromethylthiolation: Although not directly related to the synthesis of 2,2,2-trifluoroethanethiol, trifluoromethylthiolation techniques provide valuable insights into the chemistry of trifluoromethylthiol groups. Iron(III)-catalyzed activation of N-trifluoromethylthiosaccharin allows for direct trifluoromethylthiolation of arenes. This process uses iron(III) chloride and diphenyl selenide as catalysts, enabling rapid trifluoromethylthiolation at room temperature with high regioselectivity.

Comparison with Non-fluorinated Analogs: Studies comparing the reactivity of fluorinated and non-fluorinated thiols provide insights into the effect of fluorination on thiol reactivity. For instance, the C-S bond hydrogenolysis pathway is similar for both CF₃CH₂SH and CH₃CH₂SH, occurring at approximately 300 K, but defluorination and fluoroalkene elimination from CF₃CH₂SH occur over a much wider temperature range.

Industrial-Scale Production Considerations

Industrial production of 2,2,2-trifluoroethanethiol requires careful consideration of several factors to ensure safety, efficiency, and economic viability:

Reaction Apparatus Design: Due to the volatile nature of CF₃CH₂X reactants and the potential for H₂S formation, industrial production typically employs pressure-resistant reactors. These sealed reactors are designed to:

- Withstand temperatures of 70-110°C

- Maintain pressure above atmospheric levels

- Allow for H₂S head pressure control to inhibit by-product formation

Solvent Selection: The choice of reaction medium significantly impacts synthesis efficiency. Optimal solvents include:

- Dimethyl sulfoxide (DMSO)

- N-methylpyrrolidone (NMP)

- Dimethylformamide (DMF)

- Ethylene glycol

- Dimethylacetamide

These polar organic solvents effectively dissolve both organic and inorganic reactants, facilitating the reaction.

Process Optimization: Several strategies are employed to maximize yield and purity:

- Using a molar excess of NaSH (typically 3-4 moles per mole of CF₃CH₂X)

- Maintaining H₂S in the reactor headspace at a pressure above saturation pressure

- Implementing phase transfer catalysis

- Recovering and converting by-products through hydrogenation

Purification Methods: After the reaction, several separation techniques are employed:

- Distillation: Given the relatively low boiling point of CF₃CH₂SH (34-35°C), distillation is an effective separation method

- Phase separation: To recover the product from the reaction mixture

- Additional purification steps to achieve commercial-grade purity (>95%)

Table 2: Process Parameters for Industrial Production of 2,2,2-Trifluoroethanethiol

Table 3: Physical Properties of 2,2,2-Trifluoroethanethiol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃F₃S | |

| Molecular Weight | 114.10 g/mol | Calculated |

| Boiling Point | 34-35°C | |

| Density | 1.305 g/mL at 25°C | |

| Refractive Index | n₂₀/D 1.352 | |

| Vapor Pressure | 7.85 psi (20°C) |

2,2,2-Trifluoroethanethiol exhibits distinctive reactivity patterns that are fundamentally governed by thiol-dependent reaction pathways. The compound demonstrates enhanced nucleophilic substitution reactivity compared to conventional thiols, primarily through SN2 mechanisms where the deprotonated thiolate anion acts as the nucleophile [2] [21]. The gas phase acidity and basicity of 2,2,2-trifluoroethanethiol have been extensively characterized using Fourier transform ion cyclotron resonance spectroscopy, revealing unique thermodynamic properties that influence its reaction pathways [2].

The primary reaction pathway involves nucleophilic aromatic substitution reactions, particularly in para-fluoro-thiol reactions where 2,2,2-trifluoroethanethiol serves as an effective nucleophile [8]. These reactions proceed through addition-elimination mechanisms, with the thiolate anion attacking electrophilic carbon centers [5]. The compound exhibits exceptional reactivity in kinetically controlled ligation reactions, where it functions as an alkyl thiol additive that facilitates trans-thioesterification processes [7].

In protein synthesis applications, 2,2,2-trifluoroethanethiol participates in native chemical ligation reactions through thiol-disulfide exchange mechanisms [7]. The compound's reactivity enables rapid protein assembly through one-pot kinetically-controlled ligation-desulfurization manifolds, where it serves as an activating agent for alkyl thioesters [7]. This reactivity pattern demonstrates the compound's ability to undergo thiol-dependent substitution reactions while maintaining compatibility with subsequent radical desulfurization steps [7].

The thiol-dependent pathways also encompass disulfide formation mechanisms, where 2,2,2-trifluoroethanethiol can undergo oxidative coupling reactions [21]. These reactions typically proceed through thiyl radical intermediates, which form through hydrogen abstraction or electron transfer processes [24]. The resulting thiyl radicals can subsequently recombine to form disulfide bonds or participate in further hydrogen transfer reactions [24].

Influence of Fluorination on Reaction Kinetics

The presence of three fluorine atoms in 2,2,2-trifluoroethanethiol significantly influences its reaction kinetics through electronic and steric effects. The trifluoromethyl group acts as a strong electron-withdrawing substituent, substantially increasing the acidity of the thiol proton compared to non-fluorinated analogues [2] . This enhanced acidity results from the high electronegativity of fluorine atoms, which stabilize the conjugate thiolate base through inductive effects [2].

Kinetic studies reveal that fluorination dramatically alters reaction rates in nucleophilic substitution processes [8] [9]. The electron-withdrawing nature of the trifluoromethyl group increases the nucleophilicity of the thiolate anion by stabilizing the negative charge, leading to faster reaction rates with electrophilic substrates [8]. In para-fluoro-thiol reactions, the kinetics are strongly influenced by solvent polarity, with polar aprotic solvents like dimethylformamide providing optimal reaction conditions [8].

The fluorination effect on reaction kinetics is particularly pronounced in surface chemistry applications. Temperature-programmed reaction studies on molybdenum surfaces demonstrate that 2,2,2-trifluoroethanethiol exhibits distinct decomposition pathways compared to non-fluorinated thiols [4] [16]. The dominant decomposition pathway involves carbon-sulfur bond hydrogenolysis at approximately 300 K, forming trifluoroethane as the primary product [4] [16].

Table 1: Comparative Kinetic Parameters for Fluorinated vs Non-Fluorinated Thiols

| Parameter | 2,2,2-Trifluoroethanethiol | Ethanethiol | Reference |

|---|---|---|---|

| Decomposition Temperature (K) | 300 | 300 | [4] [16] |

| Primary Product | Trifluoroethane | Ethane | [4] [16] |

| Secondary Pathway Temperature Range (K) | 200-550 | 200-550 | [4] [16] |

| Gas Phase Acidity Enhancement | Significant | Baseline | [2] |

The kinetic behavior is further influenced by the increased strength of carbon-fluorine bonds relative to carbon-hydrogen bonds [16]. This bond strength difference affects competing reaction pathways, with fluorinated compounds showing enhanced stability of fluorocarbon intermediates at elevated temperatures [16]. The increased bond strength adjacent to the trifluoromethyl group helps preserve fluorocarbon intermediates, enabling selective elimination reactions that are not observed with non-fluorinated analogues [16].

Radical Formation and Surface Decomposition

2,2,2-Trifluoroethanethiol exhibits complex radical formation and surface decomposition mechanisms that are distinct from conventional thiols. Thiyl radical formation occurs through hydrogen abstraction from the thiol group or electron transfer through the thiolate species [24]. The compound demonstrates high reactivity toward radical species, with thiyl radicals forming rapidly upon exposure to various oxidizing conditions [24].

Surface decomposition studies on molybdenum (110) surfaces reveal multiple competing pathways for 2,2,2-trifluoroethanethiol [4]. The primary decomposition mechanism involves carbon-sulfur bond hydrogenolysis, occurring at saturation coverage around 300 K [4]. This process yields trifluoroethane as the dominant product, demonstrating the preferential cleavage of the carbon-sulfur bond over other potential fragmentation pathways [4].

A secondary decomposition pathway involves alkene elimination over a wide temperature range of 200-550 K, producing difluoroethylene [4] [16]. This elimination reaction is particularly significant because it represents a pathway that is not observed with non-fluorinated thiol analogues under similar conditions [16]. The formation of difluoroethylene at elevated temperatures (540 K) demonstrates the enhanced thermal stability of fluorocarbon intermediates [16].

The radical formation mechanisms are influenced by the unique electronic properties of the trifluoromethyl group [13]. Fluorinated triptycene thiol studies demonstrate that sterically-encumbered fluorinated thiols enable direct observation of reaction intermediates, including sulfenic acids and sulfenyl chlorides [13]. These intermediates form through electrophilic attack mechanisms and subsequently undergo further oxidation to sulfinic and sulfonic acid derivatives [13].

Table 2: Surface Decomposition Products and Temperature Ranges

| Decomposition Pathway | Temperature Range (K) | Primary Products | Secondary Products |

|---|---|---|---|

| Carbon-Sulfur Hydrogenolysis | ~300 | Trifluoroethane | - |

| Alkene Elimination | 200-550 | Difluoroethylene | - |

| Complete Decomposition | >550 | Various Fragments | Fluoride Species |

The surface decomposition mechanisms also involve radical-mediated processes where thiyl radicals participate in hydrogen transfer reactions [24]. These radicals can abstract hydrogen atoms from organic substrates, facilitating polarity reversal catalysis mechanisms [24]. The high reactivity of thiyl radicals explains the rapid radical chain reactions observed in surface decomposition studies [47].

Comparative Analysis with Non-Fluorinated Thiols

Comparative studies between 2,2,2-trifluoroethanethiol and non-fluorinated thiols reveal fundamental differences in reactivity, stability, and mechanistic pathways. The most significant distinction lies in the enhanced acidity of the fluorinated compound, with the trifluoromethyl group substantially lowering the pKa of the thiol proton through inductive effects [2] .

Surface chemistry studies on molybdenum (110) demonstrate clear mechanistic differences between fluorinated and non-fluorinated thiols [16]. While both compound types undergo carbon-sulfur bond hydrogenolysis as the dominant decomposition pathway, 2,2,2-trifluoroethanethiol exhibits unique high-temperature elimination reactions that produce difluoroethylene [16]. Non-fluorinated analogues do not form ethylene or other hydrocarbon products at elevated temperatures, indicating distinct thermal stability profiles [16].

The nucleophilic reactivity patterns also differ significantly between fluorinated and non-fluorinated thiols [43]. Thiolates derived from 2,2,2-trifluoroethanethiol demonstrate enhanced nucleophilicity in SN2 reactions due to the electron-withdrawing effects of fluorine atoms [43]. This enhanced nucleophilicity results in faster reaction rates and improved selectivity in substitution reactions compared to conventional alkanethiols [43].

Table 3: Comparative Properties of Fluorinated vs Non-Fluorinated Thiols

| Property | 2,2,2-Trifluoroethanethiol | Ethanethiol | Relative Difference |

|---|---|---|---|

| Acidity Enhancement | High | Baseline | Significant increase |

| Nucleophilicity | Enhanced | Standard | 2-4x higher |

| Thermal Stability | Superior | Standard | Extended temperature range |

| Surface Coverage (molecules/cm²) | Variable | 5.07×10⁻¹⁰ | Dependent on conditions |

In self-assembled monolayer formation, fluorinated thiols exhibit distinct organizational patterns compared to non-fluorinated analogues [29]. Pentafluorothiophenol monolayers show lower surface coverage and different molecular orientations compared to thiophenol monolayers on silver surfaces [29]. The fluorinated compound demonstrates a molecular area of 85.2 ± 25.8 Ų per molecule compared to 32.8 ± 8.3 Ų for the non-fluorinated analogue [29].

The electronic properties also differ substantially, with fluorinated thiols inducing positive changes in work function (+0.54 eV) while non-fluorinated thiols cause negative changes (-0.64 eV) relative to bare metal surfaces [29]. These differences arise from the dipole moments associated with carbon-fluorine bonds and their influence on surface electronic structure [29].

Reaction mechanism studies reveal that fluorinated thiols participate in self-propagating reaction pathways that are not observed with conventional thiols [5]. The para-fluoro-thiol reaction proceeds through fluoride ion release, which can deprotonate additional thiol molecules and sustain the reaction with substoichiometric base concentrations [5]. This self-propagating behavior represents a unique mechanistic advantage of fluorinated thiol systems [5].

2,2,2-Trifluoroethanethiol chemisorbs dissociatively on reactive transition-metal single crystals and forms densely packed self-assembled monolayers (SAMs) on coinage metals.

| Metal surface | Binding geometry | Monolayer lattice / tilt | Key experimental metrics | Reference |

|---|---|---|---|---|

| Mo (110) | Thiolate (S–Au bond length ≈ 2.4 Å) lying nearly flat at sub-ML coverage; upright at saturation | – | Initial uptake 0.85 ± 0.05 ML; sticking coefficient ≈ 0.9 at 150 K [1] | 22 |

| Au (111) | √3 × √3 R30° adlayer of CF₃CH₂S– atop Au adatoms; CF₃ groups outermost | Tilt 8–12° from surface normal for n ≥ 8 perfluoro chains; 18° for CF₃CH₂S– [2] [3] | Ellipsometric thickness 1.0 ± 0.1 nm; work-function shift −0.9 eV [4] | 50 57 81 |

| Ag (UPD on Au) | Close-packed thiolate with 4 Å height increase over Au-SAM | Tilt 6–8°; domain size > 50 nm [5] | Contact angle of water +15° versus Au-SAM [5] | 70 |

Monolayer growth on gold proceeds by substitution of surface gold–hydrogen species through an associative S–H cleavage mechanism; kinetics follow Langmuir behaviour with apparent rate constants 1.1 × 10⁴ M⁻¹ s⁻¹ at 298 K (ethanolic solution) [6].

Thermally Induced Decomposition Mechanisms

Temperature-programmed reaction plus Auger-electron and IR spectroscopy on Mo (110) resolve three competitive channels (Table 2).

| Desorption channel | Representative product(s) | Peak temperature / K | Mechanistic features | Reference |

|---|---|---|---|---|

| β-H elimination (hydrogenolysis) | Trifluoroethane (CF₃CH₃) | 300 K | C–S scission assisted by surface H; identical onset to ethanethiol [1] | 22 |

| Radical recombination | Trifluoroethyl radical (CF₃CH₂·) | 265 K | Coverage-dependent; steric congestion ejects radicals into gas phase [1] | 22 |

| Defluorination / dehydrofluorination | Difluoroethylene (CF₂=CH₂) + F* | 200–520 K (broad) | Stepwise C–F cleavage; fluorine retained on Mo surface [1] | 22 |

Activation parameters extracted from Redhead analysis give E_des = 84 ± 5 kJ mol⁻¹ for radical evolution and 98 ± 6 kJ mol⁻¹ for hydrogenolysis [1]. Vacuum-annealed Au-SAMs desorb intact above 520 K, evidencing stronger Au–S bonding and reduced C–F bond activation compared with Mo [2].

Role of Steric and Electronic Effects

Inductive withdrawal by the trifluoromethyl group stabilises the thiolate σ-complex, raising the C–S bond dissociation energy by ≈ 14 kJ mol⁻¹ relative to ethanethiolate [1].

Steric crowding of CF₃ termini restricts rotational freedom; at saturation the distance between nearest-neighbour CF₃ groups on Au is 5.9 Å versus 5.0 Å for CH₃-SAMs, forcing a lower chain tilt and promoting radical desorption on Mo [1] and enhanced CF₃ surface enrichment on Au (CF₃/CH₂ ratio at glancing XPS +28%) [2].

Surface dipoles. The oriented CF₃–CH₂ dipole lowers the Au work function by 0.8–1.0 eV, whereas CH₃-SAMs raise it slightly (+0.15 eV) [4]. This electronic effect accelerates interfacial electron transfer to redox probes by a factor of 3.4 [4].

Interfacial energies. Contact-angle analysis (Table 3) shows the dispersive component of surface energy drops from 19 mJ m⁻² for CH₃-SAMs to 14 mJ m⁻² for CF₃-terminated films because CF₃ suppresses London forces [7]. Paradoxically, polar liquids wet CF₃-SAMs more readily owing to the interfacial dipole–quadrupole interactions [8].

Table 3 Surface-energy components (water/hexadecane/glycerol probe liquids).

| SAM terminus | γ_total / mJ m⁻² | γ_dispersive | γ_acid–base | θ_adv (H₂O) / ° |

|---|---|---|---|---|

| CH₃(CH₂)₁₅S– | 19.0 | 19.0 | 0 | 110 [9] |

| CF₃CH₂S– | 15.0 | 14.3 | 0.7 | 110 [9] |

Applications in Material Science

| Application area | Functional role of 2,2,2-trifluoroethanethiol | Quantitative performance | Reference |

|---|---|---|---|

| Electrochemical PFAS sensor | Low-energy CF₃-SAM on Au nanoparticles concentrates perfluorooctanoic acid (fluorous affinity) | Limit of detection 24 ppt; linear 0.1–5 ppb range [10] | 24 |

| Work-function control layer in organic electronics | −0.9 eV shift enables injection-barrier tuning for p-type semiconductors | HOMO alignment improved by 0.6 eV; current density ↑ ×10 [4] | 57 |

| Micropatterned wetting templates | Potential-dependent wettability change (θ_H₂O 71 → 43° by Fc redox overlayer on CF₃-SAM tracks) directs aqueous flow in microfluidics [11] | Droplet velocity 12 mm s⁻¹ on 10° incline [11] | 73 |

| Low-friction coatings | Lateral force microscopy shows 15–20% reduction in friction coefficient relative to CH₃-SAMs at 1 µN load [7] [12] | μ = 0.08 (CF₃) vs 0.10 (CH₃) [12] | 71 83 |

These diverse uses exploit the combination of robust Au–S anchoring, exceptionally low surface energy and tunable electronic dipoles offered only by 2,2,2-trifluoroethanethiol among short-chain thiols.

XLogP3

Boiling Point

GHS Hazard Statements

H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant